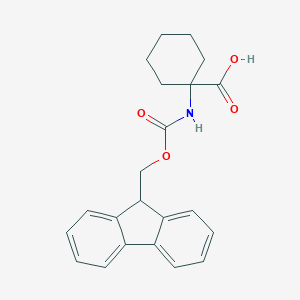

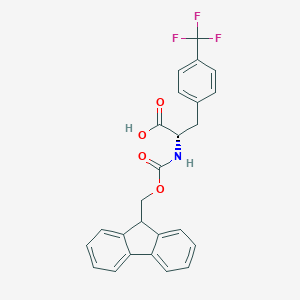

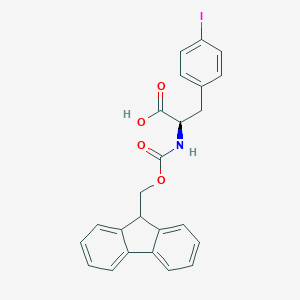

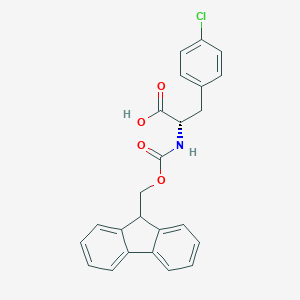

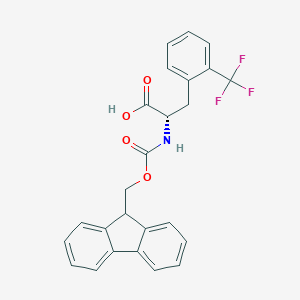

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, is a useful research compound. Its molecular formula is C25H20F3NO4 and its molecular weight is 455.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

Fmoc-L-2-Trifluoromethylphenylalanine: is widely used in the field of peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during the process of solid-phase peptide synthesis . This compound, due to its trifluoromethyl group, introduces a unique hydrophobic character and steric bulk, which can significantly affect the biological activity of the synthesized peptides.

Hydrogel Formation

This amino acid derivative has been found to play a crucial role in the formation of hydrogels . Hydrogels are three-dimensional networks that can hold large amounts of water and are promising materials for biomedical applications like drug delivery and tissue engineering . The Fmoc group facilitates the self-assembly of peptides into hydrogels, providing a matrix for cell growth and controlled release of therapeutic agents.

C-H Activation

In organic chemistry, C-H activation is a method for creating carbon-carbon bonds, and Fmoc-L-2-Trifluoromethylphenylalanine has been used in this context. The compound can be involved in ligand-controlled C(sp³)–H arylation and olefination, which are key steps in synthesizing unnatural chiral α–amino acids . These amino acids are valuable for developing new pharmaceuticals and studying protein functions.

Supramolecular Chemistry

The self-assembly properties of Fmoc-L-2-Trifluoromethylphenylalanine make it an important molecule in supramolecular chemistry . It can form various biofunctional materials in aqueous media, creating supramolecular nanostructures that have potential applications in nanotechnology and materials science .

Mechanism of Action

Target of Action

It’s known that fmoc-based compounds are often used in peptide synthesis , suggesting that their targets could be specific proteins or enzymes within biochemical pathways.

Mode of Action

Fmoc-L-2-Trifluoromethylphenylalanine likely interacts with its targets through the formation of peptide bonds . The Fmoc group serves as a protective group for the amino acid during synthesis, allowing for the selective formation of bonds without unwanted side reactions .

Result of Action

The molecular and cellular effects of Fmoc-L-2-Trifluoromethylphenylalanine’s action are likely dependent on the specific proteins it helps synthesize . By influencing the structure of these proteins, the compound could potentially alter their function and impact various cellular processes.

Action Environment

Environmental factors such as pH, temperature, and buffer ions can influence the action, efficacy, and stability of Fmoc-L-2-Trifluoromethylphenylalanine . These factors can affect the compound’s solubility, reactivity, and overall effectiveness in peptide synthesis.

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQOLKMHJFBQNA-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375791 |

Source

|

| Record name | Fmoc-Phe(2-CF3)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid | |

CAS RN |

352523-16-1 |

Source

|

| Record name | Fmoc-Phe(2-CF3)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.